Tris(2,4-dinitrophenyl)methane
Description
Tris(2,4-dinitrophenyl)methane (C₁₉H₁₂N₆O₁₂) is a nitroaromatic compound featuring a central methane carbon bonded to three 2,4-dinitrophenyl groups. Its structure confers significant electron-withdrawing characteristics due to the nitro (-NO₂) substituents, which influence its reactivity, stability, and intermolecular interactions. Potential applications include use as a reagent in organic synthesis or fluorescence quenching studies, though its toxicity profile necessitates careful handling .
Properties
IUPAC Name |
1-[bis(2,4-dinitrophenyl)methyl]-2,4-dinitrobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10N6O12/c26-20(27)10-1-4-13(16(7-10)23(32)33)19(14-5-2-11(21(28)29)8-17(14)24(34)35)15-6-3-12(22(30)31)9-18(15)25(36)37/h1-9,19H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLARKHXGKLRWHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10N6O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30189796 | |
| Record name | Benzene, 1,1',1''-methylidynetris(2,4-dinitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30189796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
514.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3626-18-4 | |
| Record name | Benzene, 1,1',1''-methylidynetris(2,4-dinitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003626184 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1,1',1''-methylidynetris(2,4-dinitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30189796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris(2,4-dinitrophenyl)methane typically involves the reaction of 2,4-dinitrochlorobenzene with a suitable methylene donor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficient and cost-effective production. Quality control measures are implemented to maintain the consistency and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Tris(2,4-dinitrophenyl)methane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of tris(2,4-diaminophenyl)methane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Tris(2,4-diaminophenyl)methane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tris(2,4-dinitrophenyl)methane has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Employed in biochemical assays and studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Tris(2,4-dinitrophenyl)methane involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor, participating in redox reactions that influence cellular processes. Its nitro groups play a crucial role in its reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects: Tris(4-chlorophenyl)methane vs. Tris(2,4-dinitrophenyl)methane
The substitution pattern significantly alters physicochemical properties:
The nitro groups in this compound enhance its electron-deficient nature, reducing solubility in polar solvents compared to the chloro analog. This property may favor applications in charge-transfer complexes or explosives research .
Reactivity with Nucleophiles
This compound is expected to exhibit reactivity akin to other 2,4-dinitrophenyl derivatives. For example:
- 2,4-Dinitrophenyl ethers and sulfides undergo nucleophilic substitution with hydrazine, following pseudo-first-order kinetics (Table 3 in ). The second-order rate constants (kA) for these reactions range from 0.12 to 0.67 L·mol⁻¹·s⁻¹ , depending on the leaving group .
- This compound may undergo similar substitution reactions, albeit with steric hindrance from the three bulky nitro groups. This could slow reaction rates compared to mono- or di-substituted analogs.
Electronic and Fluorescence Quenching Properties
| Compound | Electronic Chemical Potential (eV) | Quenching Constant (Ksv, M⁻¹) |
|---|---|---|
| 2,4-Dinitrophenol (DNP) | -8.92 | 1.2 × 10⁴ |
| 2,4-Dinitroanisole (DNA) | -7.85 | 8.5 × 10³ |
| DNOC (Dinitro-o-cresol) | -8.10 | 9.8 × 10³ |
This compound, with three nitro groups, is predicted to exhibit stronger fluorescence quenching than mono-nitro derivatives due to enhanced electron deficiency and polarizability. This aligns with the correlation between quenching constants and molecular refractivity observed in dinitrophenyl-tryptophan complexes .
Toxicity and Regulatory Considerations
Nitroaromatic compounds often exhibit mutagenic or toxic properties:
- 2,4-Dinitrophenol disrupts mitochondrial ATP synthesis, causing systemic toxicity .
While direct toxicity data for this compound are unavailable, its structural similarity to hazardous dinitrophenyl derivatives suggests stringent safety protocols are warranted.
Structural and Crystallographic Insights
Tris-substituted methanes, such as tris(2-methyl-1H-benzimidazolyl)methane , form planar, rigid structures conducive to crystallographic studies . This compound likely adopts a similar geometry, with nitro groups inducing π-π stacking and charge-transfer interactions. Such properties could be exploited in materials science for designing explosive precursors or conductive polymers.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
